molecular formula C10H6N2O4S B176121 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic Acid CAS No. 17228-97-6

2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic Acid

Cat. No.: B176121
CAS No.: 17228-97-6
M. Wt: 250.23 g/mol
InChI Key: IBVCOHAMYOJGBA-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic Acid is an organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a nitrophenyl group, and a carboxylic acid group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic Acid typically involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of an acid catalyst to yield the desired thiazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic Acid involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The thiazole ring can also interact with nucleic acids and other biomolecules, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-nitrophenylacetic acid
  • 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid
  • 4-nitrophenol

Uniqueness

2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic Acid is unique due to its combination of a nitrophenyl group, a thiazole ring, and a carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4S/c13-10(14)8-5-17-9(11-8)6-1-3-7(4-2-6)12(15)16/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVCOHAMYOJGBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363044
Record name 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17228-97-6
Record name 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate in THF, 1N LiOH was added at RT and stirred for 2-3 hr. After completion of reaction THF was removed under reduced pressure. Obtained material was dissolved in water acidified with 1N HCl and white solid precipitated out. It was filtered and dried. Yield 4.4 gm (97%). MS (ESI) m/z: 249(M−H)−; 1HNMR (DMSO-d6, 300 MHz): δ 13.233 (s, 1H), 8.658 (s, 1H), 8.358 (d, 2H), 8.269 (d, 2H).
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